molecular formula C14H10BrN3O3S B2608602 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 1021036-36-1

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2608602
CAS No.: 1021036-36-1
M. Wt: 380.22
InChI Key: CNWMOMRFXMCLHW-UHFFFAOYSA-N
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Description

“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic compound. It contains several functional groups, including an oxadiazole ring, a bromothiophene ring, and a phenoxyacetamide group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, bromothiophene ring, and phenoxyacetamide group would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The bromine atom on the thiophene ring could potentially be involved in electrophilic aromatic substitution reactions. The oxadiazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and possibly its boiling and melting points. The oxadiazole ring might contribute to its stability and reactivity .

Scientific Research Applications

Synthesis and Biological Screening

1,3,4-Oxadiazole derivatives have been synthesized and characterized for various biological activities. For example, Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, demonstrating activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating potential therapeutic applications in treating conditions like Alzheimer's disease and inflammation Rehman et al., 2013.

Pharmacological Evaluation

The pharmacological evaluation of 1,3,4-oxadiazole derivatives reveals a broad spectrum of potential therapeutic effects. Nafeesa et al. (2017) evaluated antibacterial and anti-enzymatic properties of N-substituted derivatives of 1,3,4-oxadiazole, highlighting their role in combating bacterial infections and their application in drug discovery for various diseases Nafeesa et al., 2017.

Antioxidant Properties

The antioxidant capabilities of 1,3,4-oxadiazole derivatives have been explored, with compounds showing significant free-radical scavenging ability. This suggests their potential use in preventing oxidative stress-related diseases, further expanding the research applications of compounds within this class Shakir et al., 2014.

Antimicrobial and Antiproliferative Activities

1,3,4-Oxadiazole derivatives have shown promising antimicrobial and antiproliferative activities, indicating their potential in developing new antibacterial agents and cancer therapeutics. For instance, studies have demonstrated the efficacy of these compounds against various bacterial strains and cancer cell lines, offering insights into their mechanism of action and therapeutic potential Alqahtani & Bayazeed, 2020.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be a fire hazard. The bromine atom could potentially make it toxic or harmful to the environment .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c15-11-7-6-10(22-11)13-17-18-14(21-13)16-12(19)8-20-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWMOMRFXMCLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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